2-Propenoic acid, 3-(2,4-dimethoxyphenyl)-, ethyl ester, (E)-
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Overview
Description
2-Propenoic acid, 3-(2,4-dimethoxyphenyl)-, ethyl ester, (E)- is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl ester group attached to a 3-(2,4-dimethoxyphenyl)acrylate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Propenoic acid, 3-(2,4-dimethoxyphenyl)-, ethyl ester, (E)- can be synthesized through the Heck reaction, which involves the coupling of aryl halides with alkenes in the presence of a palladium catalyst and a base . The reaction typically requires the use of a palladium catalyst such as palladium acetate, a phosphine ligand, and a base like triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures ranging from 80°C to 120°C.
Industrial Production Methods
In an industrial setting, the production of 2-Propenoic acid, 3-(2,4-dimethoxyphenyl)-, ethyl ester, (E)- may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3-(2,4-dimethoxyphenyl)-, ethyl ester, (E)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
2-Propenoic acid, 3-(2,4-dimethoxyphenyl)-, ethyl ester, (E)- has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It may serve as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-(2,4-dimethoxyphenyl)-, ethyl ester, (E)- in chemical reactions involves the formation of a palladium-alkene complex during the Heck reaction . This complex undergoes oxidative addition, migratory insertion, and reductive elimination steps to form the desired product. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
2-Propenoic acid, 3-(2,4-dimethoxyphenyl)-, ethyl ester, (E)- can be compared with other similar compounds, such as:
Ethyl cinnamate: Similar structure but lacks the methoxy groups on the aromatic ring.
Methyl (E)-3-(2,4-dimethoxyphenyl)acrylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl (E)-3-(4-methoxyphenyl)acrylate: Similar structure but with only one methoxy group on the aromatic ring.
The presence of the two methoxy groups in 2-Propenoic acid, 3-(2,4-dimethoxyphenyl)-, ethyl ester, (E)- makes it unique and can influence its reactivity and applications in various fields.
Properties
IUPAC Name |
ethyl (E)-3-(2,4-dimethoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-4-17-13(14)8-6-10-5-7-11(15-2)9-12(10)16-3/h5-9H,4H2,1-3H3/b8-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXUHAPNEJNLCB-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=C(C=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C=C(C=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24393-63-3 |
Source
|
Record name | Ethyl (2E)-3-(2,4-dimethoxyphenyl)-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24393-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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